![molecular formula C23H21BrN2O5S B306408 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and promising biological activities.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for the research on 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as an antitumor agent in in vivo models. Another direction is to explore its potential as an antidiabetic agent in clinical trials. Additionally, further research can be done to investigate its mechanism of action and to optimize its synthesis method to increase its yield and purity.
Méthodes De Synthèse
The synthesis of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-methylphenylacetic acid and acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. It has also been studied for its potential as an antidiabetic agent due to its ability to regulate glucose metabolism.
Propriétés
Nom du produit |
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C23H21BrN2O5S |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O5S/c1-4-9-31-21-17(24)10-15(11-18(21)30-3)12-19-22(28)26(23(29)32-19)13-20(27)25-16-7-5-14(2)6-8-16/h4-8,10-12H,1,9,13H2,2-3H3,(H,25,27)/b19-12- |
Clé InChI |
SZFRXNBLVHJYEA-UNOMPAQXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



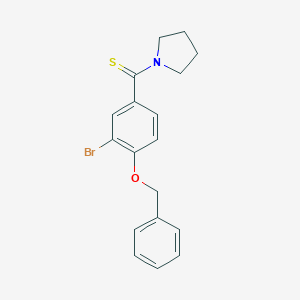
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)



![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
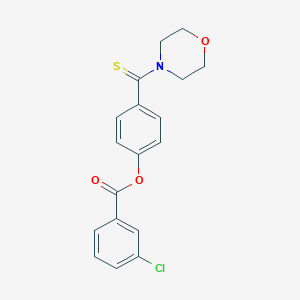
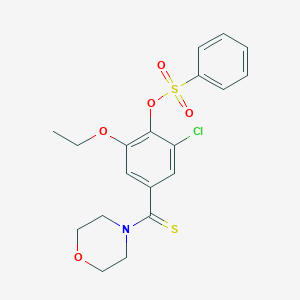
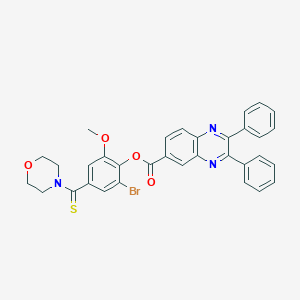
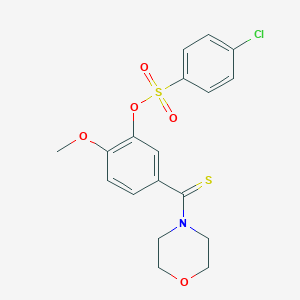

![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)

